molecular formula C7H4BrF3Mg B3133621 (2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF CAS No. 395-47-1

(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF

Cat. No.: B3133621
CAS No.: 395-47-1
M. Wt: 249.31 g/mol
InChI Key: AVYSOCADRZXHTI-UHFFFAOYSA-M
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Description

(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent widely used in organic synthesis. This compound, with the molecular formula C7H4BrF3Mg, is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-(Trifluoromethyl)phenyl)magnesium bromide is typically prepared by the reaction of 2-bromobenzotrifluoride with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

C7H4BrF3+MgC7H4BrF3MgBr\text{C}_7\text{H}_4\text{BrF}_3 + \text{Mg} \rightarrow \text{C}_7\text{H}_4\text{BrF}_3\text{MgBr} C7​H4​BrF3​+Mg→C7​H4​BrF3​MgBr

Industrial Production Methods

In industrial settings, the production of (2-(Trifluoromethyl)phenyl)magnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)phenyl)magnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

Scientific Research Applications

(2-(Trifluoromethyl)phenyl)magnesium bromide is extensively used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trifluoromethyl group enhances the reactivity of the compound by stabilizing the negative charge developed during the reaction. This stabilization facilitates the formation of new carbon-carbon bonds, making it a powerful reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    (4-Trifluoromethylphenyl)magnesium bromide: Another Grignard reagent with similar reactivity but different positional isomerism.

    (2-(Trifluoromethoxy)phenyl)magnesium bromide: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

Uniqueness

(2-(Trifluoromethyl)phenyl)magnesium bromide is unique due to its specific reactivity profile, which is influenced by the trifluoromethyl group. This group imparts distinct electronic properties, making the compound highly reactive and selective in various organic transformations .

Properties

IUPAC Name

magnesium;trifluoromethylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYSOCADRZXHTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)C(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265865
Record name 2-(Trifluoromethyl)phenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-47-1
Record name 2-(Trifluoromethyl)phenylmagnesium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
Reactant of Route 2
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
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(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
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(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
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(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
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(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF

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